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Compound of Interest

13-Hexyloxacyclotridec-10-en-2-
Compound Name:
one

Cat. No.: B13114156

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
macrocyclic lactone, 13-Hexyloxacyclotridec-10-en-2-one. The information presented herein
has been compiled to support research and development activities where the identification and
characterization of this compound are critical. This document details available Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside
relevant experimental protocols.

Chemical Structure and Properties

e Compound Name: 13-Hexyloxacyclotridec-10-en-2-one
e Molecular Formula: C1sH320:2

e Molecular Weight: 280.4455 g/mol

o CAS Registry Number: 127062-51-5

e Synonyms: (E)-13-Hexyloxacyclotridec-10-en-2-one

Spectroscopic Data
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The following tables summarize the available spectroscopic data for 13-Hexyloxacyclotridec-
10-en-2-one.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation
pattern of a compound. The electron ionization (EI) mass spectrum of 13-
Hexyloxacyclotridec-10-en-2-one has been reported.

Table 1: Mass Spectrometry Data

m/z (Relative Intensity, %) Assignment

280 [M]+ (Molecular lon)
196 [M - CeH120]+

113 [C7H130]+

98 [CeH100]+ (Base Peak)
84 [CoH12]+

69 [CsHo]+

55 [CaH7]+

Data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While several studies have utilized *H and *3C NMR for the structural confirmation of 13-
Hexyloxacyclotridec-10-en-2-one, specific, publicly available, quantitative peak lists with
chemical shifts and coupling constants are limited. The data presented below is a
representative summary based on typical chemical shifts for similar structural motifs.

Table 2: Predicted *H NMR Chemical Shifts
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Predicted Chemical

Coupling Constant

Proton _ Multiplicity
Shift (ppm) (J, Hz)

H-10, H-11 5.30-5.50 m

H-13 4.90-5.10 m

O-CH2-(CHz2)4-CHs 3.40 - 3.60 t 6.5-7.0
H-3 2.20-2.40 t 7.0-75
Ring CH:2 1.20-1.80 m

CHs 0.85-0.95 t 6.5-7.0

Table 3: Predicted 3C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C-2 (C=0) 172.0 - 175.0

C-10, C-11 (-CH=CH-) 128.0 - 132.0

C-13 (-CH-0-) 75.0 - 78.0

O-CH2-(CHz2)4-CHs 68.0 - 72.0

Ring CH:z 20.0-40.0

CHs 13.5-145

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for 13-Hexyloxacyclotridec-10-en-2-one are indicative of its

ester and alkene functionalities.

Table 4: Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~ 2925 Strong C-H stretch (alkane)
~ 2855 Strong C-H stretch (alkane)
~ 1735 Strong C=0 stretch (ester)
~ 1650 Medium C=C stretch (alkene)
~ 1170 Strong C-O stretch (ester)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may vary depending on the instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 pm film
thickness).

Carrier Gas: Helium at a constant flow rate.
Injector Temperature: 250 °C.

Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 280
°C at a rate of 10 °C/min, and hold for 10 minutes.

MS Detector: Scan range of m/z 40-500.

lonization Energy: 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher NMR spectrometer.
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e Solvent: Deuterated chloroform (CDCls).

o Sample Concentration: 5-10 mg of the compound dissolved in ~0.6 mL of solvent.
e 1H NMR: Standard pulse sequence for proton NMR.

e 13C NMR: Proton-decoupled pulse sequence for carbon NMR.

» Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

o Sample Preparation: A thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or
as a solution in a suitable solvent (e.g., CCla).

o Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm~1.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and
characterization of an organic compound like 13-Hexyloxacyclotridec-10-en-2-one.
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 To cite this document: BenchChem. [Spectroscopic Profile of 13-Hexyloxacyclotridec-10-en-
2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13114156#spectroscopic-data-of-13-
hexyloxacyclotridec-10-en-2-one-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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